7-溴-1-氯-3-甲基异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

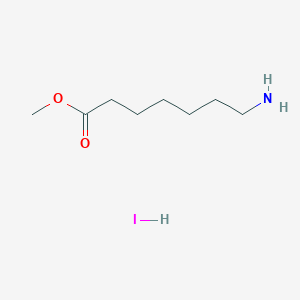

7-Bromo-1-chloro-3-methylisoquinoline is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is structurally related to isoquinoline derivatives that have been studied for various chemical properties and synthetic applications. Although the provided papers do not directly discuss 7-Bromo-1-chloro-3-methylisoquinoline, they provide insights into similar compounds that can help infer the properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline was achieved through a condensation reaction followed by a cyclization known as the Knorr reaction . Similarly, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline was described via lithiation, formylation, and reductive amination . These methods suggest that the synthesis of 7-Bromo-1-chloro-3-methylisoquinoline could potentially be carried out through analogous strategies, involving halogenation, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using spectroscopic techniques and computational methods. Vibrational spectroscopic investigations, along with ab initio and DFT studies, have been used to analyze the structure of 7-bromo-5-chloro-8-hydroxyquinoline . These studies provide a detailed understanding of the vibrational modes and optimized geometry of the compound. The crystal structure of 7-bromoquinolin-8-ol revealed intermolecular and weak intramolecular hydrogen bonds, influencing the solid-state packing . These findings can be extrapolated to predict the molecular structure and intermolecular interactions of 7-Bromo-1-chloro-3-methylisoquinoline.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including halogenation, cyclization, and nucleophilic substitution. The synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involved a modified Conrad-Limpach procedure and a nucleophilic non-isotopic exchange . Additionally, the formation of bromonium ylides through intramolecular reactions has been reported for the synthesis of 4-bromo-1,2-dihydroisoquinolines . These reactions highlight the reactivity of bromo- and chloro-substituted isoquinolines, which could be relevant for the chemical transformations of 7-Bromo-1-chloro-3-methylisoquinoline.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can be inferred from their molecular structure and functional groups. For example, the presence of bromo and chloro substituents can affect the compound's polarity, solubility, and reactivity. The vibrational spectroscopy data provide insights into the compound's stability and possible interactions with other molecules . The crystal structure analysis can reveal the solid-state properties, such as crystal packing and potential for forming polymorphs . These analyses are essential for understanding the behavior of 7-Bromo-1-chloro-3-methylisoquinoline in different environments and its suitability for various applications.

科学研究应用

光致变色化合物合成

7-溴-1-氯-3-甲基异喹啉衍生物已参与光致变色化合物的合成。具体来说,相关溴代或氯代羟基喹啉的 Duff 甲酰化导致甲酰衍生物,然后用于生产光致变色螺[吲哚啉-2,2'-2H-吡喃并[3,2-h]喹啉]。这些化合物表现出有趣的热致和光致异构化性质,使其在智能涂层或紫外线防护镜片等各种应用中具有潜在的用途 (Voloshin 等,2008).

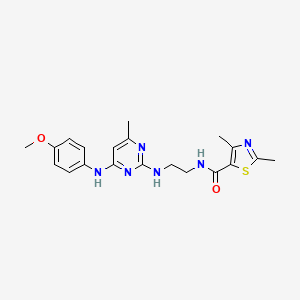

药物化学中间体

在药物化学中,相关化合物 2-(4-((6-溴-3-硝基喹啉-4-基)氨基)苯基)-2-甲基丙腈是 PI3K/mTOR 抑制剂合成的重要中间体,这在癌症治疗和研究中具有重要意义。这表明诸如 7-溴-1-氯-3-甲基异喹啉之类的结构相似的化合物在生物活性分子合成中的潜在作用 (Fei Lei 等,2015).

N-杂环卡宾配合物合成

该化合物已用于新型卡宾配合物的合成,特别是环中不含杂原子的阳离子卡宾配合物,其中含有卡宾碳。这些配合物通过氧化取代合成,并已得到表征,表明由于 N-杂环卡宾的独特性质,在催化或材料科学中具有潜在应用 (Schuster & Raubenheimer,2006).

合成化学

7-溴-1-氯-3-甲基异喹啉和相关化合物用于各种合成化学应用,如 8-溴异喹啉的合成和胺-硼烷配合物的晶体结构研究 (Armengol、Helliwell & Joule,2000)。这些研究为这些化合物的形成机制和在更复杂的化学合成中的潜在用途提供了宝贵的见解。

计算化学研究

该化合物也是计算化学的主题,其中研究重点是了解其电子结构。例如,已对类似化合物进行了振动光谱研究以及从头算和 DFT 研究,以了解它们的结构和振动特性,有助于在各种化学背景下更广泛地了解此类分子 (Arjunan 等,2009).

安全和危害

属性

IUPAC Name |

7-bromo-1-chloro-3-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHCNYDJDGUOSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Br)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206980-30-4 |

Source

|

| Record name | 7-bromo-1-chloro-3-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3002327.png)

![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)

![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3002331.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)

![2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol](/img/structure/B3002334.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002335.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B3002336.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3002337.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B3002340.png)

![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)